N-(2-methoxy-4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
Description
N-(2-methoxy-4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups
Properties
IUPAC Name |
N-[2-methoxy-4-(3-methylbutanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13(2)10-20(26)25-22(30)23-15-8-9-16(18(12-15)28-3)24-21(27)19-11-14-6-4-5-7-17(14)29-19/h4-9,11-13H,10H2,1-3H3,(H,24,27)(H2,23,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCARGJRRNFMTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction to form the benzofuran core, followed by functionalization of the aromatic ring with the methoxy and carbamothioyl groups . The reaction conditions often involve the use of palladium catalysts, boron reagents, and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
N-(2-methoxy-4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities and are used in similar applications.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with comparable functional groups and reactivity.
Uniqueness
N-(2-methoxy-4-{[(3-methylbutanoyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
